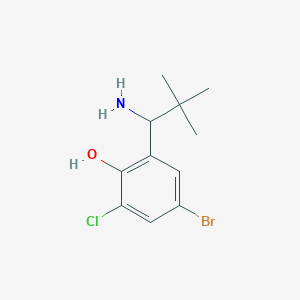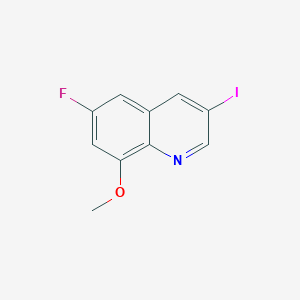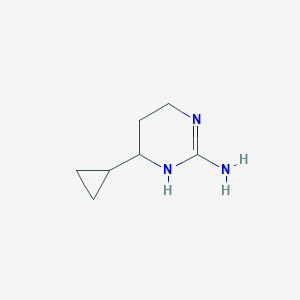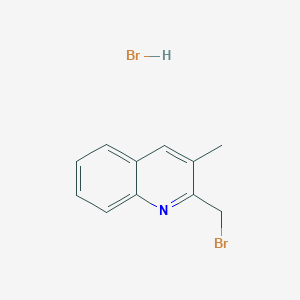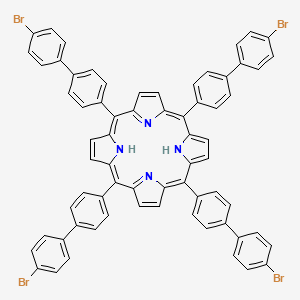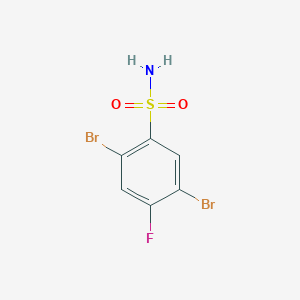
4-(N-Benzylcyanamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-Benzylcyanamido)benzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylcyanamido group attached to the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Benzylcyanamido)benzoic acid typically involves the direct condensation of benzoic acid derivatives with benzylcyanamido groups. One efficient method is the reaction of benzoic acid with benzylamine in the presence of a suitable catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(N-Benzylcyanamido)benzoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The cyanamido group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of alcohols.
Major Products Formed
Substituted derivatives: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxides and amines: Oxidation and reduction reactions yield oxides and amines, respectively.
Esters: Esterification reactions produce esters of this compound.
Scientific Research Applications
4-(N-Benzylcyanamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(N-Benzylcyanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The benzylcyanamido group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Imidazole-1-yl)-benzoic acid: This compound has similar structural features but contains an imidazole group instead of a benzylcyanamido group.
4-(Hydroxyphenyl)-benzoic acid: This compound has a hydroxyphenyl group attached to the benzoic acid moiety.
Uniqueness
4-(N-Benzylcyanamido)benzoic acid is unique due to the presence of the benzylcyanamido group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming various derivatives, making it valuable in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-[benzyl(cyano)amino]benzoic acid |
InChI |
InChI=1S/C15H12N2O2/c16-11-17(10-12-4-2-1-3-5-12)14-8-6-13(7-9-14)15(18)19/h1-9H,10H2,(H,18,19) |
InChI Key |
WPPHNGPAHTYVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C#N)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086656.png)


![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13086680.png)

![2-[2-(Hydroxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B13086694.png)
